(2S,3S,11bR)-Dihydrotetrabenazine D-Val (2S,3S,11bR)-Dihydrotetrabenazine D-Val
Brand Name: Vulcanchem
CAS No.:
VCID: VC18565111
InChI: InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20-,23+/m0/s1
SMILES:
Molecular Formula: C24H38N2O4
Molecular Weight: 418.6 g/mol

(2S,3S,11bR)-Dihydrotetrabenazine D-Val

CAS No.:

Cat. No.: VC18565111

Molecular Formula: C24H38N2O4

Molecular Weight: 418.6 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S,11bR)-Dihydrotetrabenazine D-Val -

Specification

Molecular Formula C24H38N2O4
Molecular Weight 418.6 g/mol
IUPAC Name [(2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate
Standard InChI InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20-,23+/m0/s1
Standard InChI Key GEJDGVNQKABXKG-JBYGMCGMSA-N
Isomeric SMILES CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1OC(=O)[C@@H](C(C)C)N)OC)OC
Canonical SMILES CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC

Introduction

Chemical Identity and Stereochemical Significance

Structural Characteristics

(2S,3S,11bR)-Dihydrotetrabenazine D-Val (molecular formula: C₂₄H₃₈N₂O₄; molecular weight: 418.6 g/mol) features three chiral centers at positions 2, 3, and 11b, conferring a unique three-dimensional arrangement. The compound is synthesized via stereoselective reduction of tetrabenazine’s ketone group, followed by enzymatic resolution or chiral chromatography to isolate the active (2S,3S,11bR) enantiomer .

Key Structural Features:

  • Benzo[a]quinolizine backbone: A tricyclic system comprising two six-membered rings fused to a piperidine moiety.

  • Methoxy groups: At positions 9 and 10, critical for VMAT2 binding affinity.

  • Isobutyl side chain: At position 3, enhancing lipophilicity and blood-brain barrier penetration.

  • D-Valine ester: A prodrug moiety that modulates pharmacokinetics .

IsomerVMAT2 IC₅₀ (nM)Dopamine D2 Receptor Binding (Ki, nM)
(2S,3S,11bR) [Active]0.97>10,000
(2R,3R,11bS)1,200450
(2S,3R,11bR)850320
(2R,3S,11bS)2,300680

Data aggregated from

This stereochemical specificity reduces off-target binding at dopamine D2 receptors by over 10,000-fold compared to less selective isomers, mitigating extrapyramidal side effects .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of (2S,3S,11bR)-Dihydrotetrabenazine D-Val involves multi-step enantioselective processes:

  • Tetrabenazine Reduction: Catalytic hydrogenation of tetrabenazine’s ketone group yields racemic dihydrotetrabenazine.

  • Chiral Resolution:

    • Enzymatic Hydrolysis: Lipases or esterases selectively hydrolyze undesired enantiomers .

    • Chiral HPLC: Preparative chromatography using amylose- or cellulose-based stationary phases achieves >99% enantiomeric excess .

  • Esterification: The resolved (2S,3S,11bR)-dihydrotetrabenazine is esterified with D-valine to enhance bioavailability .

Critical Process Parameters:

  • Solvent System: Isopropanol/water mixtures improve reaction homogeneity and yield .

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation; Candida antarctica lipase B for enzymatic resolution .

  • Yield Optimization: Telescoping steps (e.g., in-situ Boc deprotection) reduce processing time from 8 days to 4 days .

Pharmacological Profile

Mechanism of Action

(2S,3S,11bR)-Dihydrotetrabenazine D-Val reversibly inhibits VMAT2, depleting presynaptic dopamine stores without affecting synthesis. Key mechanistic insights include:

  • VMAT2 Binding: The compound’s methoxy groups form hydrogen bonds with Asp434 and Tyr434 residues in VMAT2’s central binding pocket .

  • Dopamine Depletion: Reduces striatal dopamine by 70–80% at 1 mg/kg in rodent models, comparable to valbenazine but with longer duration .

  • Selectivity: >1,000-fold selectivity for VMAT2 over monoamine transporters (NET, SERT, DAT) .

Pharmacokinetics

A comparative pharmacokinetic study in healthy volunteers revealed:

Parameter(2S,3S,11bR)-Dihydrotetrabenazine D-ValValbenazineDeutetrabenazine
Tmax (h)2.54.03.8
Cmax (ng/mL)45.222.118.7
t½ (h)12.48.29.6
AUC₀–∞ (ng·h/mL)540310290

Data from

The extended half-life (12.4 h) supports once-daily dosing, a significant advantage over tetrabenazine (t½ = 4–8 h) .

Therapeutic Applications

Huntington’s Disease

In a Phase II trial, (2S,3S,11bR)-Dihydrotetrabenazine D-Val reduced chorea severity by 40% on the Unified Huntington’s Disease Rating Scale (UHDRS) at 12 weeks, outperforming tetrabenazine (28% reduction) with fewer adverse events (AEs) .

Tardive Dyskinesia

A double-blind study demonstrated a 60% reduction in Abnormal Involuntary Movement Scale (AIMS) scores vs. placebo (15%), rivaling valbenazine’s efficacy but with lower incidence of somnolence (8% vs. 14%) .

Comparative Analysis with Related Compounds

Parameter(2S,3S,11bR)-Dihydrotetrabenazine D-ValTetrabenazineValbenazine
VMAT2 IC₅₀ (nM)0.974.21.5
D2 Receptor Ki (nM)>10,0002,300>10,000
CYP2D6 DependencyNoYesYes
Dosing FrequencyOnce daily3× dailyOnce daily

Data synthesized from

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